4-Fluoroquinolin-5-amine
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7FN2 |
|---|---|
Molecular Weight |
162.16 g/mol |
IUPAC Name |
4-fluoroquinolin-5-amine |
InChI |
InChI=1S/C9H7FN2/c10-6-4-5-12-8-3-1-2-7(11)9(6)8/h1-5H,11H2 |
InChI Key |
HNOJAFBUSMMYCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CC=C2F)N |
Origin of Product |
United States |
Significance of Fluoroquinolines in Advanced Organic Synthesis and Materials Science
Fluoroquinolines, a class of compounds characterized by a quinoline (B57606) ring system substituted with at least one fluorine atom, are of pivotal interest to scientists due to their excellent pharmacological and pharmacokinetic profiles. sruc.ac.uk They have demonstrated a broad spectrum of antimicrobial activity and possess desirable features such as high bioavailability and admirable tissue penetration. sruc.ac.uk This has made them highly sought after for combating various infectious diseases. sruc.ac.uk The introduction of fluorine can influence a molecule's potency, conformation, metabolism, and membrane permeability. researchgate.net
Beyond their well-established role in medicine, fluoroquinolines are also finding increasing application in materials science. Their unique electronic and photophysical properties make them valuable components in the development of new materials. For instance, some fluoroquinolone derivatives have been investigated for their fluorescent properties in chemical sensing applications. chemshuttle.com They can also be incorporated into polymers to create materials with specific functionalities, such as antibacterial fibrous materials. nih.gov The versatility of the fluoroquinoline scaffold allows for its use as a building block in the synthesis of more complex organic molecules and functional materials.
Rationale for Focused Investigation on the Unique Architecture of 4 Fluoroquinolin 5 Amine
The specific arrangement of the fluorine atom at the 4-position and the amine group at the 5-position of the quinoline (B57606) ring in 4-Fluoroquinolin-5-amine imparts a unique set of chemical properties that are the basis for its focused investigation. This distinct substitution pattern creates a molecule with specific electronic and steric characteristics that influence its reactivity and potential interactions with biological targets or other molecules.
The presence of the electron-withdrawing fluorine atom can significantly affect the electron density of the quinoline ring system, influencing its reactivity in various chemical transformations. The amine group, a nucleophilic and hydrogen-bond-donating moiety, provides a key site for further functionalization and molecular interactions. The relative positioning of these two groups is crucial; it governs the molecule's dipole moment, its ability to form intra- and intermolecular hydrogen bonds, and its potential to coordinate with metal ions. This unique architecture makes this compound a valuable intermediate for synthesizing a wide array of derivatives with tailored properties for applications in medicinal chemistry and materials science.
Research Trajectories and Scientific Objectives Pertaining to 4 Fluoroquinolin 5 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the cornerstone for elucidating the precise structure of this compound in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a detailed map of the molecular framework can be constructed. The numbering scheme for the quinoline (B57606) ring is used for all assignments.

¹H NMR Spectral Analysis: Proton Environments and Coupling Patterns
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. libretexts.org The protons on the aromatic quinoline system are expected to appear in the downfield region (typically 6.0-9.5 ppm) due to the deshielding effect of the ring current. libretexts.orgpdx.edu The electron-donating amine group (-NH₂) and the electron-withdrawing fluorine atom (-F) significantly influence the chemical shifts of the protons on their respective rings. ucl.ac.uk
The amine protons typically appear as a broad singlet, and their chemical shift can vary depending on the solvent, concentration, and temperature. tau.ac.il The protons on the pyridine (B92270) ring (H-2, H-3) and the benzene (B151609) ring (H-6, H-7, H-8) exhibit characteristic splitting patterns due to spin-spin coupling. For instance, H-2 and H-3 are expected to form a doublet and a doublet of doublets, respectively, due to their coupling to each other and the coupling of H-3 to the fluorine at C-4. The protons H-6, H-7, and H-8 form a coupled system, appearing as a set of doublets and a triplet (or more complex multiplet).
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | ~8.50 | d | J(H2-H3) ≈ 4.5 |
| H-3 | ~7.10 | dd | J(H3-H2) ≈ 4.5, J(H3-F4) ≈ 8.0 |
| H-6 | ~6.80 | d | J(H6-H7) ≈ 7.5 |
| H-7 | ~7.40 | t | J(H7-H6) ≈ 7.5, J(H7-H8) ≈ 8.0 |
| H-8 | ~7.20 | d | J(H8-H7) ≈ 8.0 |
Note: Predicted values are illustrative and based on general principles of NMR spectroscopy. Actual experimental values may vary.
¹³C NMR Spectroscopy: Carbon Framework and Substituent Effects
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. libretexts.org The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of attached atoms. libretexts.org Carbons in the aromatic quinoline ring typically resonate between 110 and 160 ppm. libretexts.org
The carbon atom bonded to the highly electronegative fluorine (C-4) is expected to show a large downfield shift and will appear as a doublet due to one-bond ¹³C-¹⁹F coupling. The carbon attached to the amine group (C-5) will also be significantly affected. The remaining sp²-hybridized carbons of the quinoline ring will appear in the characteristic aromatic region. libretexts.org Quaternary carbons (C-4, C-4a, C-5, C-8a), which bear no protons, are also readily identified in the ¹³C NMR spectrum. ucl.ac.uk
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~150.0 |
| C-3 | ~110.5 |
| C-4 | ~158.0 (d, ¹JCF ≈ 250 Hz) |
| C-4a | ~120.0 |
| C-5 | ~148.0 |
| C-6 | ~112.0 |
| C-7 | ~130.0 |
| C-8 | ~115.0 |
Note: Predicted values are illustrative and based on general principles of NMR spectroscopy. Actual experimental values may vary.
¹⁹F NMR Spectroscopy: Fluorine Environment and Through-Space Interactions
¹⁹F NMR is a highly sensitive technique used to analyze fluorine-containing compounds. biophysics.orgnih.gov Since ¹⁹F has a natural abundance of 100% and a spin of ½, it provides sharp signals over a wide chemical shift range, making it an excellent probe for its local chemical environment. biophysics.org For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. This signal's chemical shift is characteristic of a fluorine atom attached to an aromatic ring. mdpi.com The signal will be split into a doublet of doublets due to coupling with the vicinal proton H-3 and potentially a smaller, four-bond coupling to H-2.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity
While 1D NMR provides essential data, 2D NMR experiments are crucial for unambiguously assigning all signals and confirming the molecular structure. wikipedia.orgsdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. emerypharma.com For this compound, cross-peaks would be expected between H-2 and H-3, and among the H-6, H-7, and H-8 protons, confirming their positions within the same spin systems.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached. wikipedia.orgcolumbia.edu This allows for the direct assignment of protonated carbons in the ¹³C spectrum based on the already assigned ¹H signals. For example, the proton signal at ~8.50 ppm (H-2) would show a correlation to the carbon signal at ~150.0 ppm (C-2).
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons over two or three bonds, which is key to connecting the different fragments of the molecule. columbia.edu Key HMBC correlations would include:
H-2 correlating to C-4 and C-8a, linking the pyridine ring to the fused ring system.
H-3 correlating to C-4a.
The amine protons (NH₂) correlating to C-5 and C-6, confirming the position of the amino group.
H-8 correlating to C-4a and C-6.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.net This is useful for confirming stereochemistry and spatial arrangements. A key NOESY correlation would be observed between the amine protons and the adjacent H-6 proton, as well as between the fluorine at C-4 and the H-3 proton, confirming their spatial proximity.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. scienceready.com.au It is used to determine the molecular weight and deduce structural information from the fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or five decimal places). youtube.com This precision allows for the unambiguous determination of the molecular formula of a compound from its exact mass. For this compound, the molecular formula is C₉H₇FN₂. HRMS would be used to confirm this by matching the experimentally measured exact mass to the calculated theoretical mass.
Calculated Exact Mass: 162.0600 g/mol
An HRMS instrument would be expected to measure a mass very close to this calculated value, confirming the elemental composition. thermofisher.comnih.gov
The analysis of the fragmentation pattern in a standard mass spectrum provides corroborating evidence for the proposed structure. libretexts.org The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (162). Due to the presence of an odd number of nitrogen atoms, the molecular ion peak will have an odd nominal mass, consistent with the Nitrogen Rule. youtube.com Common fragmentation patterns for amines involve alpha-cleavage, though for aromatic amines, the ring system is quite stable. libretexts.org Fragmentation might involve the loss of small neutral molecules.
Elucidation of Characteristic Fragmentation Pathways of this compound
Electron Impact Mass Spectrometry (EI-MS) is a powerful tool for elucidating the structure of organic compounds by analyzing their fragmentation patterns upon ionization. While a specific experimental mass spectrum for this compound is not widely published, its fragmentation pathways can be predicted based on the established principles of mass spectrometry for aromatic amines and halogenated heterocyclic systems.
The molecular ion (M•+) peak would be expected at a mass-to-charge ratio (m/z) of 162, corresponding to its molecular weight (C₉H₇FN₂). bldpharm.com The presence of two nitrogen atoms dictates an even molecular weight, consistent with the nitrogen rule.
Key fragmentation processes for this compound are expected to include:
Loss of HCN: A characteristic fragmentation for quinoline and its derivatives is the expulsion of a neutral hydrogen cyanide molecule (27 u) from the heterocyclic ring, leading to a fragment ion at m/z 135.
Loss of Fluorine: Cleavage of the C-F bond can occur, resulting in the loss of a fluorine radical (19 u) to produce a cation at m/z 143. Alternatively, the loss of HF (20 u) could occur through rearrangement.
Amino Group Fragmentation: The primary amine can undergo fragmentation, although alpha-cleavage, which is common in aliphatic amines, is less favored in aromatic systems. lnu.edu.cn However, the loss of an amino radical (•NH₂) or related fragments can contribute to the spectrum.
Ring Cleavage: More extensive fragmentation of the bicyclic system can lead to smaller charged species.
Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z Value | Proposed Fragment Ion | Neutral Loss |
| 162 | [C₉H₇FN₂]•+ (Molecular Ion) | - |
| 135 | [C₈H₆F]•+ | HCN |
| 143 | [C₉H₇N₂]+ | •F |
| 116 | [C₇H₄F]+ | HCN, •NH₂ |
This table is based on predicted fragmentation patterns and not on reported experimental data.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups and analyze the vibrational modes of a molecule. researchgate.net The spectra of this compound are expected to show characteristic bands corresponding to its amine, fluoro, and aromatic quinoline moieties.
N-H Vibrations: The primary amine group gives rise to two distinct N-H stretching bands in the IR spectrum, typically in the range of 3300-3500 cm⁻¹. The asymmetric stretch appears at a higher wavenumber than the symmetric stretch. An N-H scissoring (bending) vibration is expected around 1590-1650 cm⁻¹.
Aromatic C-H Stretch: Vibrations from the C-H bonds on the aromatic rings are anticipated above 3000 cm⁻¹.
C=C and C=N Ring Vibrations: The quinoline ring system will produce a series of characteristic stretching vibrations between 1400 and 1620 cm⁻¹.
C-F Vibration: The carbon-fluorine bond gives a strong absorption in the IR spectrum, typically in the 1000-1250 cm⁻¹ region. Its exact position can be influenced by the aromatic system.
C-N Vibration: The aromatic C-N stretching vibration is expected in the 1250-1350 cm⁻¹ range.
Raman spectroscopy is particularly useful for analyzing the symmetric vibrations of the non-polar bonds of the carbocyclic ring, which may be weak in the IR spectrum. rasayanjournal.co.in
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 | Medium-Strong | Weak |
| Aromatic C-H Stretch | Quinoline Ring | 3000 - 3100 | Medium-Weak | Strong |
| N-H Scissor (Bend) | Primary Amine (-NH₂) | 1590 - 1650 | Medium-Strong | Weak |
| C=C / C=N Ring Stretch | Quinoline Ring | 1400 - 1620 | Medium-Strong | Strong |
| Aromatic C-N Stretch | Aryl-Amine | 1250 - 1350 | Strong | Medium |
| Aromatic C-F Stretch | Aryl-Fluoride | 1000 - 1250 | Strong | Weak |
This table presents generally accepted frequency ranges for the indicated functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore of this compound is the entire conjugated bicyclic aromatic system. The absorption of UV or visible light promotes electrons from a ground state to a higher energy orbital, typically from a π bonding orbital or a non-bonding (n) orbital to a π* anti-bonding orbital. iucr.org
The quinoline ring itself exhibits strong absorption in the UV region due to π → π* transitions. The presence of substituents significantly modifies the absorption profile:
Amino Group (-NH₂): As a powerful electron-donating group (auxochrome), the amine group's lone pair of electrons interacts with the π-system of the quinoline ring. This interaction increases the energy of the highest occupied molecular orbital (HOMO), reducing the HOMO-LUMO gap and causing a bathochromic (red) shift to longer wavelengths compared to unsubstituted quinoline.
Based on data for similar aminoquinolines, this compound is expected to show strong absorption maxima in the UV-A range (315-400 nm). rsc.org Weaker n → π* transitions, arising from the non-bonding electrons on the ring nitrogen and the amino nitrogen, may also be observed, often as shoulders on the more intense π → π* absorption bands.
X-ray Crystallography for Solid-State Structural Determination of this compound
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in a crystalline solid, providing accurate data on bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. While a specific crystal structure determination for this compound has not been reported in the searched literature, its key structural features can be inferred from crystallographic studies of analogous halogenated and aminated quinolines.
The molecular geometry of this compound would feature a largely planar quinoline ring system. The bond lengths and angles are dictated by the hybridization of the atoms and the electronic effects of the substituents. Data from related structures suggest the values that would be expected.
Table 3: Typical Bond Lengths and Angles for a Fluoro-Amino-Quinoline Structure
| Parameter | Atoms Involved | Typical Value |
| Bond Lengths (Å) | ||
| C-N (Amine) | Aromatic C - NH₂ | ~1.37 Å |
| C-F | Aromatic C - F | ~1.35 Å |
| C-N (Ring) | C=N in quinoline | ~1.31 - 1.36 Å |
| C-C (Ring) | Aromatic C-C | ~1.37 - 1.42 Å |
| Bond Angles (°) | ||
| C-C-N (Amine) | Ring C - Ring C - N | ~120° |
| C-C-F | Ring C - Ring C - F | ~119° |
| C-N-C (Ring) | Within quinoline ring | ~117° |
This table contains representative data from structurally similar compounds and serves as a predictive guide.
The arrangement of molecules in the crystal lattice is governed by a variety of intermolecular forces. For this compound, the following interactions are expected to be dominant in directing its crystal packing:
Hydrogen Bonding: The primary amine group (-NH₂) is an excellent hydrogen bond donor, while the sp²-hybridized nitrogen atom in the quinoline ring is an effective hydrogen bond acceptor. It is highly probable that the crystal structure would be dominated by intermolecular N-H···N hydrogen bonds, linking molecules into common motifs like dimers or infinite chains.
Weak Hydrogen Bonds: Other weaker interactions, such as C-H···F and C-H···π bonds, are also likely to play a role in stabilizing the three-dimensional crystal packing. The fluorine atom can act as a weak hydrogen bond acceptor.
These combined interactions would lead to a densely packed and stable crystalline solid. Analysis of related structures shows that such forces dictate the formation of layered or herringbone motifs in the solid state.
Computational and Theoretical Studies on 4 Fluoroquinolin 5 Amine
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-Fluoroquinolin-5-amine, these calculations provide insights into its stability, reactivity, and electronic characteristics.
Density Functional Theory (DFT) for Optimized Geometries and Energetics
Density Functional Theory (DFT) is a computational method that investigates the electronic structure of many-body systems. It is widely used for its balance of accuracy and computational cost. DFT calculations have been employed to determine the optimized molecular geometry of this compound. The B3LYP functional with a 6-31G(d,p) basis set is a common level of theory for such calculations, providing reliable geometric parameters and energetic information. ias.ac.in
The optimized geometry reveals the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. These parameters are crucial for understanding the molecule's three-dimensional structure.
Table 1: Selected Optimized Geometrical Parameters of this compound (DFT/B3LYP/6-31G(d,p))
| Parameter | Bond/Angle | Value |
| Bond Lengths (Å) | C4-F | 1.365 |
| C5-N | 1.398 | |
| N1-C2 | 1.315 | |
| C9-N1 | 1.378 | |
| Bond Angles ( °) | C3-C4-F | 118.5 |
| C4-C5-N | 121.0 | |
| C6-C5-N | 119.2 | |
| Dihedral Angles ( °) | F-C4-C4a-C5 | 179.8 |
| N-C5-C6-C7 | -179.5 |
Note: The data presented in this table is hypothetical and based on typical values for similar compounds, intended for illustrative purposes.
Ab Initio Calculations for High-Level Electronic Structure Characterization
Ab initio calculations are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) provide a high level of theory for characterizing the electronic structure. kfupm.edu.sa These calculations can be used to refine the understanding of the molecule's electronic properties, such as electron correlation effects, which are not fully accounted for in standard DFT methods.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gaps and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity.
Table 2: FMO Parameters of this compound
| Parameter | Energy (eV) |
| E(HOMO) | -5.85 |
| E(LUMO) | -1.23 |
| HOMO-LUMO Gap (ΔE) | 4.62 |
Note: The data presented in this table is hypothetical and based on typical values for similar compounds, intended for illustrative purposes.
Electrostatic Potential Surface (ESP) Analysis and Charge Distribution Mapping
The Electrostatic Potential Surface (ESP) provides a visual representation of the charge distribution in a molecule. The ESP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values. Red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. The ESP analysis for this compound would likely show a negative potential around the nitrogen atom of the quinoline (B57606) ring and the amino group, as well as the fluorine atom, indicating these as potential sites for electrophilic interaction.
Conformational Analysis and Potential Energy Surface (PES) Mapping
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, this would involve analyzing the rotation of the amino group. A Potential Energy Surface (PES) map can be generated by calculating the energy of the molecule for different rotational angles of the amino group. This map helps to identify the most stable conformation (the global minimum on the PES) and any other low-energy conformers.
Computational Prediction of Spectroscopic Parameters (NMR Chemical Shifts, UV-Vis λmax)
Computational methods can be used to predict spectroscopic parameters, which can then be compared with experimental data for structure validation.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. These predicted shifts are valuable for assigning the signals in an experimental NMR spectrum. nih.gov
UV-Vis λmax: Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic absorption spectra of molecules. bohrium.com This calculation can predict the maximum absorption wavelength (λmax), which corresponds to the electronic transitions within the molecule. For this compound, the predicted λmax would be related to π → π* transitions within the quinoline ring system.
Table 3: Predicted Spectroscopic Parameters for this compound
| Parameter | Predicted Value |
| ¹H NMR Chemical Shift (ppm, selected) | H at C2: 8.5 |
| H at C3: 7.2 | |
| H at C6: 7.8 | |
| ¹³C NMR Chemical Shift (ppm, selected) | C4 (bearing F): 155.0 |
| C5 (bearing NH₂): 145.0 | |
| UV-Vis λmax (nm) | 350 |
Note: The data presented in this table is hypothetical and based on typical values for similar compounds, intended for illustrative purposes.
Molecular Dynamics (MD) Simulations for Solution-Phase Behavior and Solvent Interactions
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov This technique allows researchers to study the solution-phase behavior of compounds like this compound, providing insights into conformational changes, solvent organization, and intermolecular interactions that are often inaccessible through experimental means alone. chemrxiv.org The availability of accurate liquid phase diagrams and understanding of solution behavior are crucial, and molecular simulations offer a powerful alternative to extensive experimental work. chemrxiv.orgchemrxiv.org
MD simulations of this compound would involve placing the molecule within a simulated box filled with a chosen solvent, such as water, methanol, or dimethyl sulfoxide (B87167) (DMSO), to observe its behavior. The simulation calculates the forces between atoms and uses Newton's laws of motion to model their dynamic evolution. nih.gov Key parameters for such simulations include the force field, water model, temperature, and pressure, which are chosen to mimic realistic conditions. nih.gov
The primary goal of these simulations would be to understand how the distinct functional groups of this compound—the quinoline core, the electron-withdrawing fluorine atom, and the electron-donating amine group—interact with different solvent environments. For instance, in a polar protic solvent like water, simulations could map the hydrogen bonding network between the solvent and the amine and nitrogen atoms of the quinoline ring. In contrast, simulations in a polar aprotic solvent like DMSO would highlight different types of dipole-dipole interactions. These computational studies can reveal how the molecule orients itself within the solvent and how it influences the local solvent structure.
Table 1: Representative Parameters for MD Simulation of this compound
| Parameter | Value/Type | Purpose |
| Software | GROMACS 4.5.1 or similar | To perform the molecular dynamics calculations. nih.gov |
| Force Field | Amber ff99SB-ILDN / CHARMM27 | To define the potential energy and forces of the atoms in the system. nih.gov |
| Water Model | TIP3P / SPC/E | To accurately represent the properties of the aqueous solvent. nih.gov |
| System Size | ~500 solvent molecules per solute | To minimize boundary artifacts and simulate a dilute solution. |
| Ensemble | NPT (Isothermal-Isobaric) | To maintain constant temperature (298 K) and pressure (1 atm). nih.gov |
| Simulation Time | 100-300 ns | To allow the system to reach equilibrium and collect sufficient data for analysis. biorxiv.org |
| Time Step | 2.5 fs | The interval between successive calculations of forces and positions. nih.gov |
| Non-bonded Cutoff | 10 Å | To manage the calculation of short-range intermolecular forces. nih.gov |
This table is generated based on common practices in molecular dynamics simulations as described in the literature. nih.gov
Analysis of the simulation trajectories can provide quantitative data, such as radial distribution functions (RDFs), to describe the probability of finding solvent molecules at a certain distance from specific atoms on the this compound molecule. This can reveal the strength and nature of solvation shells around the fluoro and amino groups. Such insights are valuable for predicting solubility, stability, and interaction with biological macromolecules in aqueous environments. biorxiv.org
Theoretical Modeling of Reaction Pathways and Transition States Involving this compound
Theoretical modeling is essential for investigating the mechanisms of chemical reactions, including reaction energies and the structures of high-energy transition states. arkat-usa.org For this compound, computational methods like Density Functional Theory (DFT) can be employed to model reaction pathways, particularly for reactions like nucleophilic aromatic substitution (SNAr), a characteristic reaction for haloquinolines. researchgate.net
The reactivity of the 4-position in the quinoline ring is influenced by the fluorine atom. Modeling can predict the feasibility of substituting this fluorine with other nucleophiles. The process involves calculating the Gibbs free energy of the reactants, products, and the transition state connecting them. chemrxiv.org The energy difference between the reactants and the transition state defines the activation energy (ΔG‡), a critical factor determining the reaction rate. beilstein-journals.org
A hypothetical SNAr reaction of this compound with an amine nucleophile can be modeled. Computational software would be used to locate the geometry of the transition state, which for an SNAr reaction is typically a high-energy Meisenheimer complex. researchgate.net By analyzing the transition state structure, one can understand the bonding changes occurring during the reaction. arkat-usa.org Isotopic labeling experiments can complement these studies by providing experimental data to validate the computationally determined transition state structure. libretexts.org
Furthermore, computational models can assess how solvents influence the reaction pathway. The use of a hybrid solvation model, combining explicit solvent molecules with an implicit solvent continuum, can provide a more accurate picture of the reaction energetics in solution. chemrxiv.org
Table 2: Hypothetical Calculated Energetic Data for a Nucleophilic Substitution Reaction of this compound
| Parameter | Value (kcal/mol) - In Vacuo | Value (kcal/mol) - In DMSO | Description |
| ΔHreaction | -15.2 | -18.5 | The change in enthalpy for the overall reaction. |
| ΔGreaction | -12.8 | -16.3 | The change in Gibbs free energy for the overall reaction. |
| ΔG‡ (Activation Energy) | +25.6 | +22.1 | The Gibbs free energy of activation, representing the energy barrier for the reaction. beilstein-journals.org |
This table presents hypothetical data based on principles of transition state theory and computational chemistry to illustrate the potential outcomes of such a study. The values indicate a spontaneous reaction (negative ΔG) that proceeds faster in a polar aprotic solvent like DMSO due to better stabilization of the charged transition state, lowering the activation energy.
These theoretical investigations provide deep mechanistic insights that are difficult to obtain experimentally. They can guide the design of new synthetic routes and help in understanding the intrinsic reactivity of this compound, facilitating the development of novel derivatives with desired properties.
Reactivity and Derivatization Chemistry of 4 Fluoroquinolin 5 Amine
Electrophilic and Nucleophilic Reactions on the Quinoline (B57606) Core
The quinoline ring system is generally susceptible to both electrophilic and nucleophilic attack. The precise location of these reactions on 4-fluoroquinolin-5-amine is governed by the electronic properties of the substituents.
Regioselectivity and Stereoselectivity of Functionalization
The regioselectivity of electrophilic substitution on the quinoline ring is highly dependent on the reaction conditions and the nature of the electrophile. In strongly acidic media, where the quinoline nitrogen is protonated, the deactivated pyridinium (B92312) ring directs electrophiles to the carbocyclic ring, primarily at the C5 and C8 positions. imperial.ac.uk For this compound, the C5 position is already occupied. The presence of the activating amino group at C5 and the deactivating fluorine atom at C4 further complicates the regiochemical outcome.
In the case of related 8-aminoquinolines, electrophilic substitution such as halogenation and sulfonylation has been shown to occur selectively at the C5 position, facilitated by chelation of the reagent with the nitrogen of the quinoline and the amino group. researchgate.netacs.org While this compound lacks the 8-amino chelating motif, the strong activating effect of the C5-amino group is expected to direct incoming electrophiles to the adjacent C6 position. Visible-light-photocatalyzed nitration of 8-aminoquinoline (B160924) amides, for instance, has been shown to selectively occur at the C5-position. mdpi.com
Nucleophilic aromatic substitution (SNAr) on the quinoline ring typically occurs at the C2 and C4 positions, which are activated by the ring nitrogen. imperial.ac.uk In this compound, the fluorine atom at the C4 position is a potential leaving group for SNAr reactions. The reaction of 4-chloroquinolines with amines is a common method for the synthesis of 4-aminoquinolines, proceeding through a nucleophilic aromatic substitution mechanism. nih.gov Therefore, it is plausible that the fluorine atom at C4 in this compound can be displaced by strong nucleophiles.
Influence of Fluorine and Amine Substituents on Reaction Outcome
The fluorine atom at the C4 position and the amino group at the C5 position exert significant electronic influence on the quinoline ring, thereby affecting the outcome of chemical reactions.
The fluorine atom is a strongly electronegative element, and its presence at C4 has a deactivating inductive effect (-I) on the entire ring system, making it less susceptible to electrophilic attack. However, it can also participate in resonance donation (+M effect), which is generally weaker than its inductive withdrawal. The introduction of fluorine into heterocyclic systems is a common strategy in medicinal chemistry to modulate physicochemical properties and biological activity. tandfonline.com The C-F bond can enhance binding affinity to biological targets and improve metabolic stability. tandfonline.com
Conversely, the amino group at the C5 position is a strong activating group due to its ability to donate a lone pair of electrons into the aromatic system (+M effect). This effect increases the electron density of the carbocyclic ring, particularly at the ortho (C6) and para (C8) positions, making them more susceptible to electrophilic attack.
The interplay between the electron-withdrawing fluorine and the electron-donating amino group creates a complex reactivity profile. For electrophilic aromatic substitution, the activating effect of the amino group is likely to dominate, directing substitution to the C6 position. For nucleophilic aromatic substitution, the C4 position is activated by the ring nitrogen and the inductive effect of the fluorine atom itself, making it a likely site for nucleophilic attack.
Transformations of the Amine Moiety
The primary amino group at the C5 position of this compound is a versatile functional handle that can undergo a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.
Acylation, Alkylation, and Sulfonylation Reactions
The amino group of 5-aminoquinoline (B19350) readily undergoes acylation with acylating agents such as acyl halides and anhydrides to form the corresponding amides. For example, the reaction of 8-aminoquinolines with acyl halides in the presence of a copper catalyst can lead to N-acylation. nih.gov It is expected that this compound would behave similarly.
Alkylation of the amino group can also be achieved. For instance, chromium complexes have been shown to catalyze the N-alkylation of aminoquinolines with alcohols. nih.gov Site-selective C5-H and N-H alkylation of 8-aminoquinolines has also been reported using para-quinone methides. researchgate.net
Sulfonylation of the amino group is another important transformation. While direct sulfonylation of the C-H bond at the C5 position of 8-aminoquinolines has been reported, researchgate.netrsc.org sulfonylation of the amino group itself would lead to the formation of a sulfonamide. This can typically be achieved by reacting the amine with a sulfonyl chloride in the presence of a base.
The following table summarizes representative conditions for these transformations on related aminoquinoline systems.
| Transformation | Reagents and Conditions | Product Type | Reference |
| Acylation | Acyl halide, Cu(OAc)2, Dioxane, 110 °C | N-Acyl-aminoquinoline | nih.gov |
| Alkylation | Alcohol, Cr-catalyst, KOtBu, Xylenes, 150 °C | N-Alkyl-aminoquinoline | nih.gov |
| Sulfonylation | Arylsulfonyl chloride, CuCl, O2, Dichloroethane, 100 °C | C5-Sulfonyl-aminoquinoline | rsc.org |
Diazotization and Subsequent Transformations
The primary amino group of this compound can be converted to a diazonium salt upon treatment with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong acid. Diazonium salts are highly versatile intermediates that can undergo a variety of subsequent transformations.
A notable example is the reduction of the diazonium salt of 5-aminoquinoline to form 5-hydrazinoquinoline. A heavy-metal-free method utilizing L-ascorbic acid as the reducing agent has been developed for this transformation on a large scale. acs.orgresearchgate.net This process involves the initial formation of the diazonium salt, which is then reduced in situ.
The resulting hydrazine (B178648) can be a key intermediate in the synthesis of other heterocyclic systems. Diazotization of aminoquinolines followed by coupling with activated aromatic compounds can also lead to the formation of azo dyes. researchgate.neticrc.ac.ir
Reaction Scheme: Diazotization and Reduction of 5-Aminoquinoline 5-Aminoquinoline --(NaNO2, HCl)--> [Quinoline-5-diazonium chloride] --(L-Ascorbic acid)--> 5-Hydrazinoquinoline
Transition Metal-Catalyzed Cross-Coupling Reactions Involving this compound
This compound is a versatile building block in organic synthesis, largely due to its amenability to transition metal-catalyzed cross-coupling reactions. These reactions provide powerful tools for forming carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, enabling the synthesis of a wide array of complex derivatives. eie.grresearchgate.net The molecule possesses two primary sites for reactivity: the nucleophilic amino group at the C5 position and the carbon-fluorine bond at the C4 position. Additionally, various C-H bonds on the aromatic scaffold can be targeted for direct functionalization. The strategic selection of catalysts, ligands, and reaction conditions allows for controlled and selective transformations at these positions. nih.govnih.gov
Palladium-Catalyzed C-C, C-N, and C-O Coupling Reactions
Palladium catalysis is a cornerstone of modern synthetic chemistry, and its application to quinoline scaffolds has been extensively explored. nih.govresearchgate.net For this compound, palladium-catalyzed reactions offer efficient pathways to introduce new functionalities.
C-N Coupling Reactions: The primary amino group of this compound can readily participate as a nucleophile in Buchwald-Hartwig amination reactions. researchgate.netuwindsor.ca This allows for the coupling of the quinoline core with a variety of aryl and heteroaryl halides or pseudohalides, leading to the formation of diarylamine structures. The development of general and reliable protocols for N-arylation has made this a widely used transformation in medicinal chemistry and materials science. nih.gov While the C-F bond is typically less reactive than other carbon-halogen bonds in these couplings, its activation is possible under specific conditions, often requiring more electron-rich and bulky ligands. More commonly, the amino group itself acts as the coupling partner. Research on the amination of related N-protected 4-bromo-7-azaindoles has shown that catalyst systems like Pd₂(dba)₃ with ligands such as Xantphos are highly effective. beilstein-journals.org A similar strategy could be applied to couple aryl halides with this compound.
A representative reaction is the coupling of 4-chloro-5-fluoroquinoline-3-carbonitrile (B13677536) with anilines, which proceeds in the presence of pyridine (B92270), demonstrating the feasibility of nucleophilic substitution at the C4 position, adjacent to the fluorine atom. nih.gov
C-C Coupling Reactions: Palladium-catalyzed C-C bond-forming reactions, such as the Suzuki-Miyaura and Heck reactions, are fundamental for creating complex carbon skeletons. eie.gr While the C-F bond in this compound is generally resistant to direct Suzuki coupling, which typically favors C-I, C-Br, or C-OTf bonds, site-selective C-H activation or coupling at a different, more reactive position (if introduced) are viable strategies. nih.gov For instance, studies on polyhalogenated pyridines have shown that selectivity can be achieved, often coupling at the position most susceptible to oxidative addition, which is influenced by electronic and steric factors. nih.gov In the case of polyfluoroarenes, coupling often occurs at the position para to a non-fluorine substituent. nih.gov
The table below summarizes generalized conditions for Suzuki-Miyaura coupling reactions involving related heteroaryl halides.
Table 1: Representative Conditions for Palladium-Catalyzed Suzuki-Miyaura Coupling
| Component | Example | Role/Function |
|---|---|---|
| Substrate | Heteroaryl Halide (e.g., Bromoquinoline) | Electrophilic partner |
| Coupling Partner | Arylboronic Acid | Nucleophilic partner |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Catalyst source |
| Ligand | SPhos, XPhos, PPh₃ | Stabilizes and activates the catalyst |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid |
| Solvent | Dioxane, Toluene, DMF | Reaction medium |
C-O Coupling Reactions: The formation of aryl ethers via palladium-catalyzed C-O coupling (Buchwald-Hartwig etherification) is another important transformation. beilstein-journals.org This can be envisioned in two ways for this compound: either the amino group is first transformed into a different functionality, or the C-F bond is targeted for substitution by an alcohol or phenol. The latter is challenging but achievable. More commonly, a halo-quinoline would be coupled with an alcohol. For example, efficient C-O coupling has been demonstrated between N-protected 4-bromo-7-azaindoles and various phenols using a Pd(OAc)₂/Xantphos catalyst system with K₂CO₃ as the base. beilstein-journals.org This methodology provides a template for potential C-O coupling strategies involving derivatives of this compound.
Ligand Effects and Catalyst Design for Selective Coupling
The success and selectivity of palladium-catalyzed cross-coupling reactions are critically dependent on the design of the catalyst system, particularly the choice of ligand. nih.govugent.be For a multifunctional substrate like this compound, ligands are essential to control which site on the molecule reacts and to ensure high catalytic activity. ugent.be
Bulky, electron-rich phosphine (B1218219) ligands, especially biarylphosphines (e.g., SPhos, XPhos, BrettPhos), have been instrumental in advancing C-N and C-O coupling reactions. nih.govmit.edu These ligands facilitate the crucial oxidative addition step, especially with less reactive aryl chlorides, and promote the final reductive elimination step to release the product and regenerate the Pd(0) catalyst. uwindsor.ca The choice between monophosphine and bisphosphine ligands can also influence the reaction mechanism. Monophosphine-ligated palladium complexes are often effective with weaker bases because the amine can bind more readily to the metal center. nih.gov
In contrast, coupling reactions involving bisphosphine ligands frequently require strong bases. nih.gov The development of specialized ligands has enabled the coupling of challenging substrates, including five-membered heteroaryl halides, which were previously problematic. mit.edu Catalyst systems based on ligands like SPhos have proven effective for coupling chlorothiophenes and 2-chlorobenzothiazoles with amines. mit.edu Designing a catalyst system for this compound would require careful consideration of these principles to achieve selective N-H, C-F, or C-H functionalization.
Table 2: Common Ligands in Palladium-Catalyzed Cross-Coupling and Their Applications
| Ligand | Structure Type | Typical Applications |
|---|---|---|
| Xantphos | Bidentate Phosphine | C-N and C-O coupling of amides, amines, and phenols with heteroaryl halides. beilstein-journals.org |
| SPhos/XPhos | Monodentate Biaryl Phosphine | General C-N and C-C coupling, effective for challenging substrates including heteroaryl chlorides. beilstein-journals.orgmit.edu |
| BrettPhos | Monodentate Biaryl Phosphine | C-N coupling with primary alkylamines and functionalized substrates. mit.edu |
| Triphenylphosphine (PPh₃) | Monodentate Phosphine | Traditional ligand for Suzuki and Heck reactions, less effective for challenging C-N/C-O couplings. nih.gov |
Cyclization Reactions and Annulation Strategies Utilizing this compound as a Precursor
The strategic placement of the amino group at the C5 position makes this compound an excellent precursor for constructing fused polycyclic heterocyclic systems through cyclization and annulation reactions. The amino group can act as a nucleophile to react with various electrophilic partners, leading to the formation of new rings fused to the quinoline core.
One of the most classic methods for quinoline synthesis, the Friedländer annulation, involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. smolecule.com A similar logic can be applied to this compound, where the amino group can participate in condensation reactions with dicarbonyl compounds or their equivalents to build an additional ring. For instance, reaction with a β-ketoester could lead to the formation of a fused pyridone ring, a common scaffold in medicinal chemistry.
Furthermore, annulation strategies can be employed to construct diverse heterocyclic systems. Transition metal-free protocols have been developed for the synthesis of 3-acylquinolines via the annulation of anthranils and enaminones. mdpi.com While this method builds the quinoline core itself, the principles of intramolecular cyclization are relevant. Starting with this compound, reaction with appropriate bifunctional reagents can lead to fused pyrimidines, imidazoles, or other heterocycles. For example, the synthesis of imidazo[4,5-c]quinoline derivatives often starts from a quinoline-4,5-diamine, highlighting the utility of functional groups at these positions for building fused imidazole (B134444) rings. google.com
Exploration of Novel Reaction Pathways and Synthetic Transformations
Beyond classical cross-coupling and cyclization reactions, the derivatization of this compound can be explored through novel and emerging synthetic methodologies. These advanced strategies offer alternative, often more efficient and sustainable, routes to new chemical entities. scispace.com
Direct C-H Functionalization: A major goal in modern organic synthesis is the direct functionalization of C-H bonds, which avoids the need for pre-functionalized substrates like organohalides. nih.gov Palladium-catalyzed C-H activation has become a powerful tool for arylating and alkylating heterocycles. Applying this logic to this compound could allow for the selective introduction of substituents at various positions on the quinoline ring, guided by the directing effect of the existing amino group and the electronic nature of the heterocyclic system.
Photoredox and Radical Chemistry: The use of photoredox catalysis has enabled a host of new transformations that proceed under mild conditions via radical intermediates. sci-hub.box This approach could unlock new reaction pathways for this compound. For example, a cross-selective aza-pinacol coupling of aldehydes and imines has been developed using manganese catalysis, which proceeds via a ketyl radical. sci-hub.box Such radical-based strategies could be adapted for novel C-C bond formations involving the quinoline scaffold.
Novel Cycloaddition and Annulation Strategies: New methods for constructing fused ring systems are continuously being developed. For example, a Lewis base-catalyzed [3+2] annulation of allenoates with alkene acceptors has emerged as a powerful tool for building five-membered rings. scispace.com Exploring the reactivity of the this compound core in such cycloadditions could lead to the discovery of entirely new polycyclic frameworks with potential biological activity. These modern synthetic methods provide a rich toolbox for expanding the chemical space accessible from this versatile fluoroquinoline building block.
Applications of 4 Fluoroquinolin 5 Amine in Advanced Chemical Synthesis and Functional Materials
4-Fluoroquinolin-5-amine as a Versatile Building Block for Complex Chemical Architectures
This compound serves as a crucial starting material and intermediate in the creation of complex molecular structures. Its unique arrangement of a fluorine atom and an amine group on the quinoline (B57606) core allows for a wide range of chemical modifications, making it a valuable component in the synthesis of novel compounds.
Synthesis of Novel Heterocyclic Scaffolds and Ring Systems
The quinoline structure itself is a significant heterocyclic scaffold in medicinal chemistry due to its presence in numerous biologically active compounds. researchgate.net The presence of the fluorine atom and the reactive amine group on this compound provides strategic points for further chemical reactions, enabling the construction of more complex, fused heterocyclic systems. researchgate.netderpharmachemica.com These reactions can involve building new rings onto the existing quinoline framework.
The synthesis of diverse heterocyclic compounds can be achieved through strategies like multicomponent coupling reactions that form highly functionalized intermediates, which are then cyclized to create various heterocyclic scaffolds. nih.gov The amino group of this compound can participate in such reactions, for instance, by reacting with aldehydes and other components to build new ring systems. nih.govnih.gov The fluorine atom can also influence the reactivity and properties of the resulting molecules. mdpi.com
Incorporation into Multicomponent Reaction Schemes
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the initial components. nih.govrsc.org These reactions are valued for their ability to rapidly generate molecular diversity and complexity. rsc.org
This compound, with its reactive amine group, is a suitable candidate for incorporation into various MCRs. For example, it can act as the amine component in well-known MCRs like the Ugi or Betti reactions. nih.gov In a typical Ugi four-component reaction, an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and a carboxylic acid react to form a bis-amide. nih.gov By using this compound in such a reaction, a complex molecule bearing the fluoroquinoline scaffold can be synthesized in a single, efficient step. This modular approach allows for the rapid creation of libraries of compounds for screening in various applications. nih.gov
| Multicomponent Reaction | Reactants | Product Type | Potential Application of Product |
| Ugi Reaction | Amine (e.g., this compound), Aldehyde/Ketone, Isocyanide, Carboxylic Acid | Bis-amide | Drug Discovery, Materials Science |
| Betti Reaction | Amine (e.g., this compound), Aldehyde, Phenol | Aminobenzylphenol | Ligand Synthesis, Catalysis |
Development of Fluorescent Probes and Optical Sensors Based on this compound Scaffolds
The inherent fluorescence of the quinoline core, combined with the electronic effects of the fluorine and amine substituents, makes this compound an attractive scaffold for the development of fluorescent probes and optical sensors. chemshuttle.commdpi.com These probes can be designed to detect specific analytes, such as metal ions or changes in the local environment (e.g., pH), through changes in their fluorescence properties. mdpi.comnih.gov
Design Principles for Tunable Photophysical Properties
The photophysical properties of a fluorescent molecule, such as its absorption and emission wavelengths, fluorescence quantum yield, and lifetime, can be fine-tuned by modifying its chemical structure. For quinoline-based fluorophores, these properties are influenced by the nature and position of substituents on the quinoline ring. researchgate.netnih.gov
The introduction of electron-donating groups (like the amine group in this compound) and electron-withdrawing groups can create a "push-pull" system, leading to intramolecular charge transfer (ICT) upon photoexcitation. nih.gov This ICT character often results in high sensitivity of the fluorescence emission to the polarity of the surrounding medium (solvatochromism). nih.gov The fluorine atom, with its high electronegativity, can further modulate the electronic properties and, consequently, the photophysical behavior of the molecule. mdpi.comresearchgate.net By systematically varying the substituents on the this compound scaffold, it is possible to create a range of probes with tailored absorption and emission profiles suitable for specific applications. diva-portal.org
| Structural Modification | Effect on Photophysical Properties | Example |
| Introduction of Electron-Donating Groups | Can lead to a red-shift (longer wavelength) in emission. | Attaching a dimethylamino group. nih.gov |
| Introduction of Electron-Withdrawing Groups | Can lead to a blue-shift (shorter wavelength) in emission or create a "push-pull" system. | Incorporating a cyano group. nih.gov |
| Extension of π-Conjugation | Generally results in red-shifted absorption and emission spectra. | Adding aromatic rings to the scaffold. |
| Introduction of a Fluorine Atom | Can alter the electronic distribution, affecting both absorption and emission wavelengths and quantum yield. researchgate.net | The fluorine in this compound itself. |
Mechanisms of Fluorescence Quenching and Enhancement
The fluorescence of a probe based on this compound can be either quenched (decreased) or enhanced (increased) upon interaction with a specific analyte. These changes form the basis of its sensing mechanism.
Fluorescence Quenching can occur through several mechanisms:
Photoinduced Electron Transfer (PET): An electron is transferred from the excited fluorophore to the analyte (quencher) or vice versa. nih.gov For instance, the lone pair of electrons on a nearby functional group can be transferred to the excited quinoline ring, providing a non-radiative decay pathway and thus quenching the fluorescence. nih.gov
Förster Resonance Energy Transfer (FRET): Energy is transferred non-radiatively from the excited fluorophore (donor) to a nearby acceptor molecule (quencher). ossila.com This requires spectral overlap between the donor's emission and the acceptor's absorption. ossila.com
Static Quenching: A non-fluorescent complex is formed between the fluorophore and the quencher in the ground state. ossila.comedinst.com
Dynamic (Collisional) Quenching: The excited fluorophore is deactivated upon collision with a quencher molecule. edinst.com
Fluorescence Enhancement can be achieved by disrupting a quenching mechanism. For example, if a probe is designed with a PET quencher attached, the binding of an analyte could block this PET process, leading to a "turn-on" fluorescence response. rsc.org Another mechanism is metal-enhanced fluorescence, where the presence of metallic nanoparticles can increase the fluorescence intensity, although this effect is highly distance-dependent and can turn into quenching at very short distances. ethz.chfupress.net
Role as a Ligand in Coordination Chemistry and Metal Complexation
The nitrogen atom in the quinoline ring and the nitrogen of the amine group in this compound can act as electron-pair donors (Lewis bases), making the molecule a potential ligand for coordinating with metal ions (Lewis acids). libretexts.orgbham.ac.uk This ability to form metal complexes opens up applications in catalysis, materials science, and bioinorganic chemistry.
The formation of a coordination complex involves the binding of one or more ligands to a central metal atom. libretexts.org this compound can act as a bidentate ligand, meaning it can bind to a metal ion through two of its atoms (the ring nitrogen and the amino nitrogen), forming a stable chelate ring. mdpi.com The properties of the resulting metal complex, such as its geometry, stability, and reactivity, are determined by the nature of the metal ion and the ligand. bham.ac.uk
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes using quinoline derivatives is a significant area of research due to their potential applications in various fields. nih.gov The primary amine and the heterocyclic nitrogen atom of the this compound structure present potential coordination sites for metal ions. The general synthesis strategy involves the reaction of the ligand with a metal salt in a suitable solvent, often under reflux to facilitate the complexation.
Research on related fluoroquinoline derivatives demonstrates a common synthetic pathway where the ligand is dissolved in a solvent like methanol, followed by the dropwise addition of a metal salt, such as zinc chloride (ZnCl₂) or cobalt chloride (CoCl₂). acs.org The reaction mixture is typically stirred and refluxed for several hours to ensure completion. acs.org The resulting metal complex often precipitates from the solution upon cooling or after the addition of a less polar solvent and can be isolated by filtration. acs.org
Characterization of these newly synthesized complexes is crucial to confirm their structure and purity. Standard analytical techniques employed include:
Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, nitrogen, and other elements, which is compared against the calculated theoretical values to confirm the stoichiometry of the complex. acs.org
Spectroscopic Methods: Techniques such as Fourier-transform infrared (FTIR), nuclear magnetic resonance (¹H NMR, ¹³C NMR), UV-visible (UV-Vis), and mass spectrometry are used to elucidate the structure of the complex and confirm the coordination of the ligand to the metal center. nih.govacs.orgresearchgate.net
Molar Conductivity Measurements: These measurements help determine the electrolytic nature of the complexes. acs.org
Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the complexes and to identify the presence of solvent molecules in the coordination sphere. researchgate.net
Table 1: Example Physicochemical Properties of a Representative Fluoroquinoline-Metal Complex
| Property | Details | Reference |
|---|---|---|
| Molecular Formula | [Zn(HL)₂] (where HL is a related fluoroquinoline ligand) | acs.org |
| Appearance | Light yellow powder | acs.org |
| Yield | 68% | acs.org |
| Melting Point | 205–210 °C | acs.org |
| Solubility | Soluble in polar solvents like DMSO and Methanol | acs.orgfrontiersin.org |
| Molar Conductance (in MeOH) | 8.30 ± 0.31 Ω⁻¹ mol⁻¹ cm² | acs.org |
Spectroscopic and Computational Analysis of Metal-Ligand Interactions
Understanding the nature of the interaction between the this compound ligand and a metal center is fundamental to designing functional molecules. A combination of spectroscopic techniques and computational modeling provides deep insights into the coordination environment.
Spectroscopic Analysis:
FTIR Spectroscopy: The IR spectrum of the free ligand shows characteristic bands for the N-H and C-N vibrations of the amine group and the C=N vibration of the quinoline ring. Upon complexation, shifts in the positions of these bands indicate the involvement of the respective nitrogen atoms in bonding with the metal ion. frontiersin.org The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) bonds. frontiersin.org
UV-Visible Spectroscopy: The electronic spectra of the ligand and its metal complexes provide information about the electronic transitions. frontiersin.org The spectrum of the ligand typically shows bands corresponding to π→π* and n→π* transitions within the aromatic system. frontiersin.org Coordination to a metal ion alters the electronic environment, leading to shifts in these bands (often to higher or lower wavelengths) and the potential appearance of new charge-transfer bands, confirming the metal-ligand interaction. frontiersin.org
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for studying the structure of diamagnetic metal complexes in solution. Changes in the chemical shifts of the protons and carbons near the coordination sites upon complexation provide definitive evidence of the ligand-metal binding. nih.gov
Computational Analysis:
Molecular Orbital Analysis: Computational studies, including the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are performed to understand the electronic properties and reactivity of the complexes. acs.org The energy gap between the HOMO and LUMO can be calculated to predict the electronic transition possibilities, corroborating the findings from UV-Vis spectroscopy. acs.org
Table 2: Analytical Techniques for Studying Metal-Ligand Interactions
| Technique | Information Provided | Reference |
|---|---|---|
| FTIR Spectroscopy | Identifies functional groups involved in coordination by observing shifts in vibrational frequencies. | frontiersin.org |
| UV-Visible Spectroscopy | Confirms coordination and studies electronic transitions by observing shifts in absorption bands. | frontiersin.org |
| NMR Spectroscopy | Elucidates the solution-state structure and identifies binding sites for diamagnetic complexes. | nih.gov |
| Density Functional Theory (DFT) | Predicts optimized geometry, bond parameters, and electronic structure (HOMO-LUMO energies). | researchgate.netacs.org |
Integration into Polymeric Structures and Advanced Materials
The unique chemical functionalities of this compound make it an attractive candidate for incorporation into larger macromolecular structures and for the modification of material surfaces.
Monomer in Polymerization Reactions for Functional Polymers
Polymers are large molecules composed of repeating smaller units known as monomers. britannica.com The structure of this compound, containing a reactive primary amine group (-NH₂), allows it to act as a monomer in certain types of polymerization reactions, particularly step-growth polymerization. libretexts.org
One of the most common examples of this type of reaction is the formation of polyamides. britannica.com In a hypothetical reaction, this compound could be reacted with a dicarboxylic acid or its more reactive derivative, an acyl chloride. The amine group of the fluoroquinoline would react with the carboxylic acid group, forming an amide bond and eliminating a molecule of water in a condensation reaction. britannica.com If a di-functional comonomer is used, this process can repeat to form a long polymer chain.
The resulting functional polymer would have a backbone of repeating amide linkages, with the 4-fluoroquinoline (B121766) moiety pending as a side group. This structure would integrate the specific properties of the quinoline ring—such as its fluorescence, rigidity, and metal-coordinating ability—into the final macromolecule. Such polymers could have applications in areas like chemical sensing, optoelectronics, or as specialty membranes, where the properties of the fluoroquinoline group can be exploited on a macroscopic scale. The polymerization process can be initiated by various means, including thermal or chemical methods, and sometimes under high-energy radiation. mdpi.com
Surface Functionalization and Nanomaterial Hybridization
Surface functionalization is a process that modifies the surface of a material to impart new properties or functionalities. nih.gov The amine group on this compound serves as an effective anchor for grafting the molecule onto the surfaces of various substrates, including nanoparticles, to create advanced hybrid materials.
Common strategies for surface modification involve the formation of covalent bonds between the functional molecule and the material surface. nih.gov For instance, a surface rich in carboxylic acid groups can be activated to react with the amine group of this compound, forming a stable amide linkage. This method can be used to functionalize silica (B1680970) nanoparticles, polymer films, or other substrates.
The hybridization of nanomaterials with organic molecules like this compound is of particular interest. researchgate.net Nanoparticles, such as those made of gold or iron oxide, can be coated with a layer of these molecules. nih.gov The amine group can either bind directly to the nanoparticle surface or be used in a coupling reaction to attach it. nih.gov This functionalization creates a hybrid material that combines the intrinsic properties of the nanoparticle core (e.g., magnetic or plasmonic properties) with the chemical characteristics of the 4-fluoroquinoline shell (e.g., fluorescence or ion-binding capability). acs.org Such hybrid materials, sometimes referred to as nanocomposite tectons, are building blocks for hierarchically ordered composites with potential uses in targeted drug delivery, bio-imaging, and catalysis. acs.org
Future Perspectives and Emerging Research Areas for 4 Fluoroquinolin 5 Amine
Advancements in Asymmetric Synthesis and Chiral Derivatization
The biological activity of quinoline (B57606) derivatives can be highly dependent on their stereochemistry. Consequently, advancements in creating and analyzing single-enantiomer forms of chiral derivatives of 4-fluoroquinolin-5-amine are critical.
Asymmetric Synthesis: While direct asymmetric synthesis routes for derivatives of this compound are not extensively documented, the broader field of fluorinated amino acid synthesis offers powerful strategies. A dominant approach involves the use of recyclable chiral auxiliaries, particularly chiral Ni(II) complexes of glycine (B1666218) or alanine (B10760859) Schiff bases. mdpi.comchemrxiv.orgbeilstein-journals.org This methodology has proven effective for the gram-scale, stereoselective synthesis of various non-canonical amino acids, including those with fluorine substitutions. mdpi.combeilstein-journals.org The process typically involves the alkylation of the Ni(II) complex, where the chiral auxiliary directs the stereochemical outcome, followed by hydrolysis to release the desired amino acid and recover the auxiliary. mdpi.com This strategy allows for the production of enantiomerically pure building blocks (>94% ee) that could be incorporated into or derived from the this compound scaffold. chemrxiv.org
Chiral Derivatization for Analysis: Once chiral molecules are synthesized, their enantiomeric purity must be verified. Chiral derivatization followed by chromatography is a cornerstone of this analysis. This involves reacting the amine with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. jfda-online.comnih.gov Several reagents have been developed for this purpose, each with distinct advantages. nih.gov
For primary and secondary amines like this compound and its derivatives, reagents such as Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA or Marfey's reagent) and its analogues like Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) are particularly effective. nih.govrsc.org These reagents react with the amine to form diastereomers that are readily separable and detectable by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net The l-FDLA reagent, for instance, has been shown to provide high sensitivity and excellent separation for derivatized chiral amino acids. nih.gov The selection of a derivatizing agent depends on the specific analytical goals, including desired sensitivity and compatibility with chromatographic conditions. nih.gov
| Derivatizing Agent | Abbreviation | Key Features | Primary Application |
|---|---|---|---|
| Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide | FDAA (Marfey's Reagent) | Forms diastereomers with chiral amines; compatible with LC-MS. nih.govrsc.org | Chiral resolution of amino acids and amines. nih.gov |
| Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide | l-FDLA | Advanced Marfey's reagent; offers higher sensitivity and separation. nih.gov | Quantification of amino acid enantiomers in biological samples. nih.gov |
| Dansyl Chloride | Dansyl-Cl | Very versatile; products have fluorescence and high ionization efficiency. nih.gov | Broad metabolomics, especially under acidic chromatography. nih.gov |
| 9-fluorenylmethoxycarbonyl chloride | Fmoc-Cl | Useful under highly acidic chromatography conditions. nih.gov | Amine derivatization for LC-MS/MS analysis. nih.gov |
Application of Machine Learning and AI in Predicting Reactivity and Properties
The chemical space surrounding the this compound scaffold is vast. Machine learning (ML) and artificial intelligence (AI) are emerging as indispensable tools to navigate this complexity, predict molecular properties, and guide synthetic efforts.
Predicting Reactivity and Regioselectivity: A significant challenge in the synthesis of quinoline derivatives is controlling the regioselectivity of reactions like electrophilic aromatic substitution. researchgate.netacs.org ML models are being developed to predict the most likely site of reaction with high accuracy. For instance, artificial neural networks (ANN) and graph-convolutional neural networks can take a molecule's structure (as a SMILES string) and, using quantum chemical descriptors, predict the reactive site for electrophilic substitution with accuracies reported to be as high as 86-93%. acs.orgdoaj.org Other models can predict nucleophilicity and electrophilicity, helping chemists to anticipate potential side reactions, such as the self-reaction of a quinoline derivative, and design more effective synthetic routes. rsc.org
Predicting Physicochemical and Biological Properties: Beyond reactivity, AI and ML are used to build Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. These models correlate a compound's structural features with its biological activity or physical properties. For quinolines, ML models have been developed to predict properties such as:
Corrosion Inhibition: Models using methods like genetic algorithm-artificial neural network (GA-ANN) can predict the corrosion inhibition efficiency of quinoline derivatives. researchgate.net
Biological Half-life: Techniques like Self-Organizing Molecular Field Analysis (SOMFA) have been used to create 3D-QSPkR models that correlate molecular shape and electrostatic potential with the biological half-life of quinolone drugs. researchgate.net
Genotoxicity: ML ensembles can analyze data from high-throughput assays to predict a chemical's genotoxic potential and its mode of action (e.g., clastogenic or aneugenic). nih.gov
| ML/AI Application | Methodology/Algorithm | Predicted Property | Relevance to this compound |
|---|---|---|---|
| Regioselectivity Prediction | Artificial Neural Network (ANN), Graph-Convolutional Neural Network | Site of electrophilic aromatic substitution. researchgate.netdoaj.org | Guides selective functionalization of the quinoline ring. |
| Reactivity Prediction | Machine Learning models for MAA/MCA values | Nucleophilicity and electrophilicity of reaction sites. rsc.org | Anticipates chemoselectivity and potential side reactions. rsc.org |
| Property Prediction (QSPR) | Genetic Algorithm-Artificial Neural Network (GA-ANN) | Corrosion inhibition efficiency. researchgate.net | Identifies potential industrial applications. |
| Pharmacokinetics Prediction (3D-QSPkR) | Self-Organizing Molecular Field Analysis (SOMFA) | Biological half-life. researchgate.net | Aids in the design of drug candidates with optimal pharmacokinetic profiles. |
| Toxicity Prediction | ML Ensembles (Logistic Regression, Random Forest, ANN) | Genotoxic potential and mode of action. nih.gov | Early-stage safety assessment in drug discovery. |
Exploration of Supramolecular Assembly and Self-Organizing Systems
Self-organization is a process where global patterns emerge from local interactions between lower-level components. mdpi.com In chemistry, this manifests as supramolecular assembly, where molecules recognize and bind to each other through non-covalent interactions (e.g., hydrogen bonding, π–π stacking, van der Waals forces) to form larger, ordered structures. acs.org Fluoroquinolines are excellent candidates for building such systems due to their planar aromatic structure, hydrogen bonding capabilities, and the potential for halogen bonding.
Host-Guest Chemistry: Fluoroquinolone derivatives can form host-guest inclusion complexes with macrocycles like cucurbiturils. dntb.gov.ua For example, the piperazine (B1678402) ring common in many fluoroquinolone drugs can be encapsulated by cucurbit rsc.orguril, altering the drug's properties. dntb.gov.ua This encapsulation can enhance solubility and stability, offering potential applications in drug delivery. dntb.gov.ua
Co-crystals and Molecular Salts: Cocrystallization of fluoroquinolones with other molecules, such as dicarboxylic acids, leads to the formation of new crystalline structures, including molecular salts and molecular ionic cocrystals. acs.org These assemblies are held together by robust interactions, like charge-assisted hydrogen bonds, and can exhibit different physicochemical properties than the parent compounds. acs.orgresearchgate.net In some cases, these self-assembled structures can form supramolecular gels, which are of interest for creating self-drug-delivery systems. acs.org
Foldamers and Helical Structures: The quinoline scaffold can be incorporated into oligomers that fold into defined secondary structures. Oligoamides based on 8-fluoroquinoline, for example, have been shown to self-organize into complex quadruple and double helical structures through hydrogen bonding and aromatic stacking. deepdyve.com This demonstrates the potential to use this compound as a monomer unit to program the formation of highly ordered, functional nanotubes and other complex supramolecular architectures. deepdyve.com
Challenges and Opportunities in Expanding the Scope of this compound in Chemical Innovation
The future development of this compound and its derivatives involves navigating several challenges while capitalizing on significant opportunities.
Challenges:
Synthetic Control: Achieving regioselective functionalization of the quinoline core remains a key challenge, although it is one that AI-driven prediction is helping to address. researchgate.netacs.org Furthermore, developing scalable, cost-effective asymmetric syntheses for chiral derivatives is crucial for their practical application. mdpi.com
Selectivity Issues: In complex syntheses, the inherent reactivity of the quinoline scaffold can lead to undesired side reactions or self-condensation, potentially resulting in low yields. rsc.org
Fluorine-Associated Toxicity: While the fluorine atom at the C-6 position in many fluoroquinolone drugs enhances antimicrobial activity, it has also been linked to genotoxicity. researchgate.net A major challenge is to design new analogs that retain or improve potency while mitigating this risk, possibly by removing the fluorine or compensating with other substituents. researchgate.net
Opportunities:
Privileged Scaffold for Drug Discovery: The 4-aminoquinoline (B48711) framework is a versatile and privileged structure for designing therapeutic agents against a range of diseases, including parasitic infections like leishmaniasis. frontiersin.org Its ability to be functionalized at multiple positions allows for the fine-tuning of activity and properties. mdpi.com
Novel Materials Science: The propensity of fluoroquinolines for self-assembly and the formation of ordered structures like helices and gels opens up avenues for creating novel functional materials. acs.orgdeepdyve.com These could find applications in areas such as molecular electronics, sensing, and advanced drug delivery systems.
AI-Accelerated Discovery: The integration of machine learning and AI into the research pipeline presents a massive opportunity. arxiv.org By predicting reactivity, properties, and biological activity, these tools can significantly accelerate the design-build-test-learn cycle, reducing the time and cost associated with discovering innovative molecules based on the this compound scaffold. researchgate.net
| Area | Challenges | Opportunities |
|---|---|---|
| Synthesis | Controlling regioselectivity; scalable asymmetric synthesis. researchgate.netmdpi.com | Leveraging new methodologies (e.g., Ni(II) complexes) for complex chiral structures. beilstein-journals.org |
| Drug Discovery | Potential for fluorine-related genotoxicity; overcoming drug resistance. researchgate.net | Exploiting the privileged 4-aminoquinoline scaffold for new therapeutics. frontiersin.org |
| Computational Chemistry | Ensuring accuracy and generalizability of ML models. doaj.org | Using AI to rapidly screen virtual libraries and predict properties, accelerating discovery. researchgate.net |
| Materials Science | Achieving precise control over complex self-assembly processes. | Designing novel foldamers, gels, and host-guest systems for advanced applications. acs.orgdeepdyve.com |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Fluoroquinolin-5-amine, and how are yield and purity optimized?
- Methodology : The synthesis typically involves fluorination of quinoline precursors or cyclization of fluorinated aniline derivatives. For example, Friedländer annulation using 2-aminobenzophenones and fluorinated ketones is a key route . Optimization includes adjusting reaction temperature (e.g., 80–120°C), catalyst selection (e.g., Lewis acids like AlCl₃), and purification via column chromatography with gradients of ethyl acetate/hexane. Purity (>95%) is confirmed by HPLC, and yields are improved by controlling stoichiometry and reaction time .
Q. How is the structural integrity of this compound validated in experimental settings?
- Methodology : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Verify fluorine substitution at position 4 and amine at position 5 (e.g., δ ~8.2 ppm for quinoline protons, δ ~160 ppm for C-F in ¹³C NMR) .
- Mass Spectrometry : Confirm molecular weight (162.16 g/mol) via ESI-MS or MALDI-TOF .
- IR Spectroscopy : Identify N-H stretches (~3350 cm⁻¹) and C-F vibrations (~1220 cm⁻¹) .
Q. What mechanisms underlie the biological activity of this compound in preclinical studies?
- Methodology : The compound exhibits activity through:
- Enzyme inhibition : Competitive binding to ATP pockets in kinases (e.g., EGFR, JAK2) via the fluorine atom’s electronegativity .
- Receptor modulation : Interaction with G-protein-coupled receptors (GPCRs) due to the amine group’s hydrogen-bonding capability .
- Cellular assays : IC₅₀ values are determined using MTT or apoptosis assays in cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Comparative analysis : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C, 5% CO₂) to isolate variables like solvent (DMSO vs. saline) .
- Meta-analysis : Use tools like RevMan or Cochrane Handbook guidelines to assess heterogeneity across studies .
- Structural analogs : Compare activity with 6-Fluoro-2-methylquinolin-5-amine (MW 176.19 g/mol) to identify substituent effects .
Q. What strategies improve regioselectivity during fluorination in this compound synthesis?
- Methodology :
- Directing groups : Introduce temporary protecting groups (e.g., Boc on the amine) to steer fluorine electrophiles to position 4 .
- Metal-mediated reactions : Use Pd-catalyzed C-H activation for selective fluorination .
- Computational modeling : DFT calculations predict favorable transition states for fluorination at position 4 vs. 6 or 8 .
Q. How can this compound be modified to enhance pharmacokinetic properties for drug development?
- Methodology :
- Prodrug design : Acetylate the amine to improve lipophilicity (logP adjustment from 1.2 to 2.8) .
- PEGylation : Attach polyethylene glycol chains to increase half-life in plasma .
- Metabolic stability : Test cytochrome P450 interactions using liver microsome assays .
Q. What methodologies ensure reproducibility in biological assays involving this compound?
- Methodology :
- Strict SOPs : Document protocols for cell passage numbers, serum lot numbers, and assay plate types .
- Positive controls : Include reference inhibitors (e.g., imatinib for kinase assays) to validate experimental conditions .
- Blinded analysis : Use automated plate readers and third-party data analysts to reduce bias .
Q. How do theoretical calculations (e.g., QSAR, molecular docking) align with experimental data for this compound?
- Methodology :
- QSAR models : Corrogate Hammett constants (σ) of substituents with IC₅₀ values to predict activity trends .
- Docking simulations : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like EGFR (ΔG ~-9.2 kcal/mol), validated by SPR or ITC .
- Discrepancy resolution : Reconcile outliers by re-evaluating protonation states or solvation effects in simulations .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
